2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 6-methoxyimidazo[1,2-b]pyridazine core linked to a 2-methoxy-5-substituted phenyl group via an acetamide bridge.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-32-18-8-5-16(6-9-18)13-23(29)26-19-14-17(7-10-21(19)30-2)20-15-28-22(25-20)11-12-24(27-28)31-3/h5-12,14-15H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQHEWNNGTQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with an appropriate reagent to form the ethoxyphenyl intermediate.
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a reducing agent to form the methoxyphenyl intermediate.
Cyclization to Form Imidazo[1,2-b]pyridazinyl Group: The methoxyphenyl intermediate undergoes cyclization with a suitable reagent to form the imidazo[1,2-b]pyridazinyl group.
Coupling Reaction: The ethoxyphenyl and imidazo[1,2-b]pyridazinyl intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs, highlighting variations in core heterocycles, substituents, and molecular properties:
Pharmacological and Physicochemical Implications
Core Heterocycle Influence :
- The imidazo[1,2-b]pyridazine core (target compound) is associated with kinase inhibition, as seen in PI4KB inhibitors (e.g., compound 28 in ) . In contrast, indazole derivatives () exhibit antiproliferative activity, suggesting divergent biological targets.
- Triazole and thiazole-containing analogs () may target enzymes or receptors requiring metal coordination or π-π stacking interactions.
Substituent Effects :
- Methoxy Groups : The 6-methoxy group on imidazopyridazine in the target compound likely enhances membrane permeability and reduces metabolic oxidation .
- Fluorine and Chlorine : Fluorinated analogs () show improved metabolic stability, while chloro-substituted compounds () may increase electrophilicity for covalent binding.
- Acetamide vs. Benzamide : Acetamide derivatives (target) offer flexibility in hydrogen bonding, whereas benzamides () provide rigidity and enhanced aromatic interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling for imidazopyridazine formation, followed by amidation (similar to ’s indazole derivatives) .
- Thiazole- and triazole-containing analogs () require thioether or cyclocondensation steps, increasing synthetic complexity.
Research Findings and Data Gaps
- Antiproliferative Activity : Indazole-based acetamides () demonstrated activity against cancer cell lines, but data for the target compound is lacking.
- Kinase Inhibition : Compound 28 () showed PI4KB inhibition (IC50 < 10 nM), suggesting the target compound’s imidazopyridazine core may share similar efficacy .
- Tautomerism and Stability : highlights tautomerism in acetamide derivatives, which could influence the target compound’s conformational stability in biological systems .
Biological Activity
2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for pharmacological research. This article explores the compound's biological activity, synthesis, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of approximately 392.44 g/mol. Its structure includes:
- Ethoxyphenyl group
- Methoxy-substituted phenyl ring
- Imidazo[1,2-b]pyridazine moiety
These functional groups contribute to its chemical reactivity and potential interactions with biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of intermediates : Starting materials are reacted under controlled conditions.
- Formation of the acetamide : The final compound is synthesized through acylation reactions.
- Purification : Techniques such as chromatography are employed to obtain high purity.
The biological activity of this compound is likely mediated through its interaction with specific biological targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine structure suggests potential binding to nucleic acids or proteins, which may modulate cellular processes related to growth or apoptosis.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of imidazo[1,2-b]pyridazines can inhibit tumor cell proliferation in vitro and in vivo.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis |
| Compound B | 3.73 | Tumor cells |
| Compound C | 40.32 | Inflammatory pathways |
Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects by modulating signaling pathways associated with inflammation. Research has demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines in cell cultures.
Cytotoxicity Studies
Cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells have shown that the compound exhibits low toxicity, indicating its potential for therapeutic use without significant adverse effects on normal cells.
Case Studies and Research Findings
- Study on Antitubercular Activity : A series of compounds structurally related to the target compound were evaluated for their efficacy against Mycobacterium tuberculosis. Notably, several derivatives demonstrated potent activity with IC50 values ranging from 1.35 to 4.00 μM .
- Cytotoxicity Evaluation : In vitro studies revealed that the most active compounds from related series were non-toxic to HEK-293 cells, suggesting a favorable safety profile for further development .
- Molecular Docking Studies : Computational studies indicated that the imidazo[1,2-b]pyridazine moiety facilitates binding to target proteins involved in cancer progression and inflammatory responses .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer :
- Stepwise Synthesis : Utilize multi-step protocols involving substitution, reduction, and condensation reactions. For example, substitute halogenated intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce methoxy or ethoxy groups, followed by reduction (e.g., Fe/HCl) and condensation with acetamide derivatives using coupling agents .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetylated intermediates) to minimize side products. Solvent selection (e.g., DMF for polar intermediates) and temperature control (room temperature for sensitive steps) improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Target ≥95% purity for biological assays .
- Structural Confirmation :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide) .
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.9–7.5 ppm for substituted phenyl rings) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 430.2 for related analogs) .
Q. What safety precautions are critical when handling intermediates during synthesis?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for volatile reagents (e.g., DMF) and wear PPE (gloves, goggles) to avoid skin/eye contact with corrosive agents (e.g., Fe/HCl mixtures). Implement emergency protocols for spills, including neutralization with bicarbonate .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways or optimize synthesis conditions?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. Tools like Gaussian or ORCA can predict regioselectivity in imidazo[1,2-b]pyridazinyl substitutions .
- Condition Optimization : Use machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and recommend optimal parameters. For example, prioritize DMF over THF for polar intermediates to enhance solubility .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes?
- Methodological Answer :
- Iterative Feedback : Integrate experimental data (e.g., failed reaction yields) into computational models to refine predictions. For instance, if a predicted intermediate is unstable, revise the model to account for steric hindrance in the imidazo-pyridazine core .
- Validation : Cross-check computational results with spectroscopic data (e.g., NMR coupling constants to confirm stereochemistry) .
Q. Which in vitro/in vivo models are suitable for evaluating biological activity?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., ATP-competitive assays) using purified enzymes. Prioritize targets with structural homology to known imidazo-pyridazine interactors .
- In Vivo Models : Use Wistar albino mice for acute toxicity studies (e.g., LD₅₀ determination via OECD guidelines) and monitor organ-specific effects (e.g., liver enzymes) .
Q. How can researchers troubleshoot failed condensation or cyclization steps?
- Methodological Answer :
- Diagnostic Tools :
- LC-MS : Detect unreacted starting materials or side products (e.g., dimerization byproducts).
- Variable Testing : Adjust catalysts (e.g., switch from HOBt to EDCI for amide coupling) or activate carboxyl groups via in situ acid chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
